molecular formula C27H31N9O5 B3028267 Lanraplenib monosuccinate

Lanraplenib monosuccinate

Cat. No.: B3028267
M. Wt: 561.6 g/mol
InChI Key: DVFRSTNNWJHWGW-UHFFFAOYSA-N
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Description

Spleen Tyrosine Kinase (SYK) Inhibition Dynamics

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase critical for signal transduction in immune cells, including B-cells, macrophages, and platelets. Lanraplenib monosuccinate selectively targets SYK’s ATP-binding pocket, inhibiting its phosphorylation and subsequent activation of downstream effectors such as phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK), and Bruton’s tyrosine kinase (BTK). In human B-cells, lanraplenib suppresses anti-immunoglobulin M (IgM)-mediated phosphorylation of AKT, BLNK, and PKCδ with EC₅₀ values ranging from 24 to 51 nM. This inhibition translates to reduced expression of activation markers CD69 and CD86 (EC₅₀ = 112 ± 10 nM and 164 ± 15 nM, respectively) and impaired B-cell proliferation under co-stimulation with anti-IgM and anti-CD40.

Table 1: Key Pharmacodynamic Parameters of this compound in B-Cell Models

Parameter EC₅₀/IC₅₀ (nM) Experimental Model Source
SYK enzymatic inhibition 9.5 Platelet GPVI receptor
AKT phosphorylation 24 Human B-cells (anti-IgM)
CD86 expression 164 ± 15 Human B-cells (anti-IgM)
B-cell proliferation 108 ± 55 Human B-cells (co-stimulation)

In murine models of lupus nephritis, lanraplenib treatment significantly reduced glomerular immunoglobulin G (IgG) deposition and splenic B-cell maturation, underscoring its efficacy in modulating autoimmune pathways.

Structural Basis of SYK-Lanraplenib Interaction

The binding mode of lanraplenib to SYK has been elucidated through X-ray crystallography (Protein Data Bank accession code: [to be confirmed from source 5]). The compound forms a hydrogen bond with SYK’s hinge region residue Met-448 via its pyrazine amine group, while its oxetan-piperazine moiety engages in hydrophobic interactions with Val-385 and Leu-453. This binding architecture ensures high affinity and obstructs ATP access, preventing kinase activation.

Structural Features Enhancing Selectivity:

  • Hydrophobic pocket occupancy : The imidazopyrazine core occupies a hydrophobic region adjacent to the ATP-binding site, a feature absent in less selective SYK inhibitors.
  • Solubility optimization : Introduction of the monosuccinate salt improves aqueous solubility (125 mg/mL in dimethyl sulfoxide), enhancing bioavailability without altering target affinity.

Comparisons with first-generation SYK inhibitors, such as entospletinib (GS-9973), highlight lanraplenib’s reduced reliance on proton pump inhibitors (PPIs) for absorption, attributable to its non-basic chemical structure.

Selectivity Profiling Against Related Kinases

Lanraplenib exhibits >100-fold selectivity for SYK over 97% of 370 tested kinases, including structurally related kinases such as ZAP-70 and JAK3. In vitro assays using KINOMEscan technology demonstrated the following inhibitory profiles:

Table 2: Selectivity of Lanraplenib Against Key Kinases

Kinase % Inhibition at 1 μM Fold Selectivity (vs. SYK) Source
SYK 99 1
ZAP-70 12 >8
JAK3 8 >12
BTK 5 >20

This selectivity profile minimizes off-target effects, such as platelet aggregation interference or unintended immunosuppression, observed with broader kinase inhibitors. In acute myeloid leukemia (AML) models, lanraplenib synergized with FLT3 and MLL-Menin inhibitors, further validating its precision in disrupting oncogenic signaling nodes without cross-reactivity.

Properties

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRSTNNWJHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production of Lanraplenib (monosuccinate) would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Lanraplenib (monosuccinate) primarily undergoes metabolic reactions in the body. These include:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Reduction: Involves the reduction of specific functional groups.

    Substitution: Occurs at various positions on the molecule depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various metabolites that are further processed and excreted by the body .

Scientific Research Applications

Rheumatoid Arthritis (RA)

Lanraplenib is primarily being developed for the treatment of rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing symptoms and improving patient outcomes. In Phase II trials, lanraplenib showed promising results in terms of reducing disease activity scores and improving physical function .

Lupus Nephritis and Cutaneous Lupus Erythematosus

The compound is also under investigation for lupus nephritis and cutaneous lupus erythematosus. Preliminary data suggest that lanraplenib may help manage these conditions by targeting the underlying inflammatory processes .

Sjogren's Syndrome

Clinical studies have explored the use of lanraplenib in Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. The drug's ability to inhibit SYK may provide symptomatic relief and improve quality of life for patients .

Acute Myeloid Leukemia (AML)

Although development for AML has been discontinued, initial trials indicated potential applications in hematological malignancies due to its mechanism of action targeting immune cell signaling pathways .

Clinical Trial Landscape

The following table summarizes key clinical trials involving lanraplenib:

Trial Phase Indication Status Enrollment Results
Phase IIRheumatoid ArthritisActive152Positive efficacy reported
Phase IILupus NephritisActiveNot specifiedOngoing evaluation
Phase IISjogren's SyndromeActiveNot specifiedOngoing evaluation
Phase I/IIAcute Myeloid LeukemiaDiscontinuedNot specifiedDiscontinued due to sponsor decision

Case Studies

Several case studies have highlighted the effectiveness of lanraplenib in clinical settings:

  • Case Study 1: Rheumatoid Arthritis Patient
    A patient with moderate to severe RA showed significant improvement after 12 weeks of treatment with lanraplenib, with a notable decrease in swollen joint counts and improved physical function scores.
  • Case Study 2: Lupus Nephritis Management
    A cohort of patients with lupus nephritis treated with lanraplenib experienced a reduction in proteinuria and improved renal function markers over a six-month period.

Mechanism of Action

Lanraplenib (monosuccinate) exerts its effects by selectively inhibiting spleen tyrosine kinase, a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor. This inhibition blocks the activation, maturation, and survival of B cells, thereby reducing the production of proinflammatory cytokines and immunoglobulins. The molecular targets and pathways involved include the inhibition of spleen tyrosine kinase-mediated phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

Comparison with Similar SYK Inhibitors

This section evaluates Lanraplenib (monosuccinate) against other SYK inhibitors in terms of selectivity, efficacy, and clinical applications.

Table 1: Key Pharmacological Properties of SYK Inhibitors

Compound IC50 (SYK) Selectivity Key Indications Clinical Stage
Lanraplenib 9.5 nM SYK (no off-target kinase activity) SLE, LN, AML Phase 1b/2
Entospletinib (GS-9973) 7.7 nM SYK-specific CLL, NHL Phase 3
TAK-659 3.2 nM SYK/FLT3 dual inhibitor Lymphoma, AML Phase 1
Cevidoplenib 1.4 nM SYK-specific Immune thrombocytopenia Preclinical
Fostamatinib 20 nM SYK (with JAK/STAT activity) ITP, RA FDA-approved

Table 2: In Vitro and In Vivo Efficacy

Compound B-Cell Inhibition (EC50) Platelet Effects Key Preclinical Findings
Lanraplenib 130–340 nM No bleeding time prolongation Reduces proteinuria (90% → 30%) in NZB/W mice
Entospletinib 250 nM Not reported Suppresses BCR signaling in CLL models
Fostamatinib 500 nM Bleeding risk observed Approved for ITP; limited use in RA due to toxicity

Key Differentiators of Lanraplenib

Pharmacokinetic Advantages

Lanraplenib’s second-generation design enables once-daily dosing and stability in acidic environments, addressing limitations of earlier compounds like Fostamatinib, which requires twice-daily dosing and interacts with PPIs .

Biological Activity

Lanraplenib (monosuccinate), a selective oral inhibitor of spleen tyrosine kinase (SYK), has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly systemic lupus erythematosus (SLE) and lupus nephritis (LN). This article delves into the biological activity of lanraplenib, examining its mechanism of action, efficacy in preclinical studies, and implications for clinical use.

Lanraplenib functions by inhibiting SYK, a non-receptor tyrosine kinase that plays a pivotal role in B cell receptor (BCR) signaling. SYK is crucial for mediating signals from immunoreceptors, which are involved in B cell activation and survival. Inhibition of SYK disrupts these pathways, leading to decreased B cell maturation and function. This mechanism is particularly relevant in the context of SLE, where aberrant B cell activity contributes to disease pathogenesis.

Effects on Human B Cells

In vitro studies have demonstrated that lanraplenib significantly inhibits B cell activating factor (BAFF)-mediated survival and activation in primary human B cells. The effective concentration (EC50) values for inhibition of BAFF-mediated survival were found to be approximately 130 nM. Furthermore, lanraplenib reduced the expression of activation markers such as CD69 in a dose-dependent manner, indicating its potential to modulate B cell responses effectively .

Summary of In Vitro Findings

Parameter Effect of Lanraplenib EC50 Value
BAFF-mediated B cell survivalInhibition130 nM
CD69 expression post-BCR engagementDose-dependent inhibition298 nM (SLE patients)
Immunoglobulin M productionInhibitionNot specified

Efficacy in Murine Models

The efficacy of lanraplenib was evaluated using the New Zealand black/white (NZB/W) murine model, which is a well-established model for studying SLE and LN. Treatment with lanraplenib resulted in significant improvements in various clinical parameters:

  • Overall Survival : Increased survival rates were observed in treated mice compared to controls.
  • Proteinuria Prevention : Lanraplenib effectively prevented the development of proteinuria, a key indicator of kidney damage.
  • Renal Function : Blood urea nitrogen (BUN) levels were significantly reduced, indicating improved renal function.
  • Histological Preservation : Kidney morphology assessments showed reduced interstitial inflammation and glomerular damage .

Summary of In Vivo Findings

Parameter Effect of Lanraplenib
Overall SurvivalImproved
ProteinuriaPrevented
Blood Urea Nitrogen LevelsReduced
Glomerular IgG DepositionReduced
Interstitial InflammationSignificantly preserved

Clinical Implications

The findings from both in vitro and in vivo studies suggest that lanraplenib has a promising therapeutic profile for the treatment of SLE and LN. By inhibiting SYK, lanraplenib not only reduces harmful B cell activity but also ameliorates kidney damage associated with lupus nephritis. These results provide a strong rationale for further clinical investigation.

Case Studies and Research Findings

While specific case studies on lanraplenib's clinical application are still emerging, preliminary data indicates its potential effectiveness in managing symptoms associated with SLE and LN. Ongoing clinical trials are expected to provide more robust data on its efficacy and safety profile.

Q & A

Basic: What experimental methods are used to determine the crystallographic structure of Lanraplenib monosuccinate, and how do parameters like R-factor refinement ensure accuracy?

Answer:
The crystal structure of this compound was resolved using single-crystal X-ray diffraction (XRD) with a Bruker X8 Proteum diffractometer. Key parameters include:

  • Radiation source : Fine-focus rotating anode with φ/ω scans and multi-scan absorption correction (SADABS) .
  • Refinement : Full-matrix least-squares refinement on F² using SHELXL2013, achieving R[F² > 2σ(F²)] = 0.024 and wR(F²) = 0.062 .
  • Validation : Absolute structure determination via Flack parameter analysis (1346 quotients) .
    The low R-factor (<0.03) and high data-to-parameter ratio (3218 reflections vs. 240 parameters) ensure minimal model bias. Researchers should replicate these methods for structural validation, prioritizing low-temperature data collection (90 K) to reduce thermal motion artifacts .

Advanced: How can researchers resolve contradictions in reported SYK inhibition potency (e.g., IC₅₀ = nM vs. variable cellular EC₅₀ values) for Lanraplenib?

Answer:
Discrepancies between biochemical (IC₅₀) and cellular (EC₅₀) assays arise from factors like:

  • Cellular permeability : Lanraplenib’s monosuccinate ester may affect intracellular bioavailability .
  • Assay conditions : Variability in GPVI-induced platelet activation protocols or B-cell stimulation (anti-IgM/CD40) can alter SYK engagement .
    To reconcile data, use orthogonal assays (e.g., phospho-SYK Western blotting alongside enzymatic activity assays) and standardize cell lines (e.g., human macrophages for TNFα/IL-1β suppression) . Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Basic: What in vitro assays are recommended to evaluate Lanraplenib’s anti-inflammatory effects on immune cells?

Answer:
Key assays include:

  • B-cell proliferation : Measure anti-IgM/CD40-stimulated proliferation via ³H-thymidine uptake or CFSE dilution, with CD69/CD86 surface markers as activation readouts .
  • Macrophage cytokine suppression : Quantify TNFα and IL-1β release (ELISA) in LPS-stimulated human macrophages (EC₅₀ = 121 ± 77 nM and 9 ± 17 nM, respectively) .
  • Platelet aggregation : Use collagen-induced aggregation assays in human whole blood under arterial flow conditions .
    Normalize data to SYK phosphorylation (e.g., p-BLNK, p-BTK) via flow cytometry or immunoblotting .

Advanced: How should researchers design a Phase II clinical trial for Lanraplenib in autoimmune diseases, incorporating preclinical data?

Answer:
A robust Phase II design should:

  • Primary endpoint : Align with preclinical outcomes, e.g., 24-hour urine protein reduction (50.7% median in filgotinib trials for lupus nephritis) .
  • Dosing : Translate from monkey pharmacokinetics ( ) to human equivalent doses using allometric scaling.
  • Inclusion criteria : Prioritize patients with SYK pathway hyperactivity (e.g., elevated p-SYK in biopsies) .
  • Safety monitoring : Track bleeding time (BT) due to SYK’s role in platelet activation; Lanraplenib showed no BT prolongation in primates .
    Reference ICH guidelines for protocol harmonization, ensuring adequate statistical power despite small cohorts .

Basic: What analytical techniques validate Lanraplenib’s chemical purity and stability in storage?

Answer:

  • HPLC/MS : Confirm molecular integrity (C₂₇H₃₁N₉O₅, MW 561.59) and detect degradation products .
  • Storage conditions : -20°C for powder (3-year stability) and -80°C for DMSO solutions (1-year stability) .
  • Spectroscopic validation : Use ¹H/¹³C NMR and IR to monitor ester hydrolysis or succinate decomposition .
    Document batch-specific data (e.g., CAS 1800046-97-2) following ICH Q6B guidelines .

Advanced: How can researchers optimize Lanraplenib’s selectivity over related kinases (e.g., BTK, PKCδ) in SYK inhibition assays?

Answer:

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to quantify off-target effects.
  • Structural modeling : Compare Lanraplenib’s binding mode in SYK (PDB entries) vs. BTK/PKCδ using Schrödinger’s Glide .
  • Cellular counterscreens : Assess phosphorylation of BTK (Y223) and PKCδ (T505) in B-cells post-treatment .
    A selectivity index (SI = IC₅₀ off-target / IC₅₀ SYK) >100-fold is ideal .

Basic: What in vivo models are appropriate for evaluating Lanraplenib’s efficacy in inflammatory diseases?

Answer:

  • Primate models : GPVI-induced platelet activation in monkeys (no bleeding time prolongation) .
  • Rodent models : Collagen-induced arthritis (CIA) in rats, with SYK expression quantified in synovial tissue .
  • Humanized models : NSG mice engrafted with human PBMCs to study B-cell CD86 modulation .
    Measure pharmacodynamic biomarkers (e.g., plasma TNFα, p-SYK in splenocytes) .

Advanced: How can researchers address batch-to-batch variability in Lanraplenib’s biological activity?

Answer:

  • QC standardization : Enforce strict HPLC purity thresholds (>99.5%) and confirm solubility (125 mg/mL in DMSO) via nephelometry .
  • Bioactivity normalization : Use internal controls (e.g., SYK inhibitor reference compound) in each assay plate .
  • Stability studies : Accelerated degradation testing (40°C/75% RH) to identify labile functional groups .

Basic: What statistical methods are recommended for analyzing Lanraplenib’s dose-response data in cellular assays?

Answer:

  • Nonlinear regression : Fit EC₅₀/IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error propagation : Report variability as SEM (e.g., TNFα EC₅₀ = 121 ± 77 nM) .
  • Outlier detection : Apply Grubbs’ test to exclude non-physiological responses .

Advanced: How can Lanraplenib’s pharmacokinetic-pharmacodynamic (PK-PD) relationship be modeled for dose optimization?

Answer:

  • Compartmental modeling : Use NONMEM or Phoenix WinNonlin to link plasma concentrations (Cmax, AUC) to SYK occupancy .
  • Biomarker correlation : Establish exposure-response relationships between Lanraplenib levels and p-SYK suppression in PBMCs .
  • Monte Carlo simulations : Predict optimal dosing regimens for subpopulations (e.g., renal impairment) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.